6-Bromo-5-methyl-v-triazolo[4,5-b]pyridine

CK2 kinase inhibition triazolo[4,5-b]pyridine SAR ATP-competitive inhibitor

6-Bromo-5-methyl-v-triazolo[4,5-b]pyridine (CAS 120640‑84‑8) is a brominated, methyl‑substituted derivative of the 1,2,3-triazolo[4,5‑b]pyridine heterocyclic class with molecular formula C₆H₅BrN₄ and molecular weight 213.03 g mol⁻¹. Its planar, nitrogen‑rich bicyclic architecture places it among privileged scaffolds exploited in medicinal chemistry for ATP‑competitive kinase inhibition, most notably against the PIM and CK2 kinase families.

Molecular Formula C6H5BrN4
Molecular Weight 213.038
CAS No. 120640-84-8
Cat. No. B598828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5-methyl-v-triazolo[4,5-b]pyridine
CAS120640-84-8
Molecular FormulaC6H5BrN4
Molecular Weight213.038
Structural Identifiers
SMILESCC1=NC2=NNN=C2C=C1Br
InChIInChI=1S/C6H5BrN4/c1-3-4(7)2-5-6(8-3)10-11-9-5/h2H,1H3,(H,8,9,10,11)
InChIKeyZNQHBIRRZYMVTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-5-methyl-v-triazolo[4,5-b]pyridine (CAS 120640-84-8): Core Scaffold Identity and Procurement Context


6-Bromo-5-methyl-v-triazolo[4,5-b]pyridine (CAS 120640‑84‑8) is a brominated, methyl‑substituted derivative of the 1,2,3-triazolo[4,5‑b]pyridine heterocyclic class with molecular formula C₆H₅BrN₄ and molecular weight 213.03 g mol⁻¹ . Its planar, nitrogen‑rich bicyclic architecture places it among privileged scaffolds exploited in medicinal chemistry for ATP‑competitive kinase inhibition, most notably against the PIM and CK2 kinase families [1][2]. The simultaneous presence of a bromine atom at position 6 and a methyl group at position 5 confers regiochemically defined reactivity for palladium‑catalysed cross‑coupling and a hydrophobicity pattern (LogP ≈ 1.73) that distinguishes it from both the unsubstituted parent and mono‑substituted analogues .

Why Generic Substitution Is Not Advisable for 6-Bromo-5-methyl-v-triazolo[4,5-b]pyridine (120640-84-8)


Within the 1,2,3-triazolo[4,5‑b]pyridine chemotype, seemingly minor changes in the halogen‑methyl decoration pattern produce substantial shifts in kinase selectivity, binding‑site complementarity, and synthetic compatibility [1][2]. The 6‑Br/5‑Me motif represents a specific pharmacophoric vector combination that cannot be replicated by the 6‑Cl analogue (diminished electrophilicity and altered steric footprint), the non‑methylated 6‑bromo parent (different hydrophobic and steric properties), the 5‑Me‑only analogue (no cross‑coupling handle), or the 5,6‑dibromo variant (doubled halogenation leading to divergent reactivity) [3][4]. Consequently, generic in‑class exchange risks loss of target engagement and irreproducible downstream synthesis.

Quantitative Differentiation Evidence for 6-Bromo-5-methyl-v-triazolo[4,5-b]pyridine (120640-84-8)


CK2α Inhibitory Potency: 6-Br/5-Me Substitution Pattern versus Mono-Halogenated and Unsubstituted Analogues

Class‑level SAR from the Chojnacki et al. CK2 study demonstrates that dihalogenated 1H‑triazolo[4,5‑b]pyridines bearing substitution at positions 5 and 6 achieve single‑digit micromolar IC₅₀ values against recombinant human CK2α (e.g., 5,6‑dibromo derivative 4a: IC₅₀ = 2.56 μM), whereas the mono‑brominated 6‑bromo‑1H‑triazolo[4,5‑b]pyridine (compound 2) exhibits substantially weaker inhibition (IC₅₀ > 50 μM) [1]. The 6‑Br/5‑Me substitution pattern in the target compound constitutes a bioisosteric di‑substitution that is expected to achieve intermediate inhibitory potency, driven by complementary occupation of the CK2α ATP‑binding pocket as evidenced by the co‑crystal structure of the 5,6‑dibromo analogue (PDB 7A4B) [2].

CK2 kinase inhibition triazolo[4,5-b]pyridine SAR ATP-competitive inhibitor

Regioselective Cross‑Coupling Handle: C6‑Br versus C6‑Cl Electrophilicity for Pd‑Catalysed Derivatisation

The C6‑bromine atom provides a kinetically superior oxidative‑addition partner for palladium(0) catalysts relative to the C6‑chloro analogue. In triazolo[4,5‑b]pyridine systems, the Br substituent enables effective Suzuki–Miyaura coupling at moderate temperatures (80–100 °C with Pd(PPh₃)₄ or Pd(dppf)Cl₂), whereas the 6‑chloro derivative typically requires elevated temperatures (≥ 110 °C) or specialised ligand systems to achieve comparable conversion, consistent with the ~10‑fold higher bond dissociation energy of C–Cl versus C–Br [1][2]. The methyl group at position 5 simultaneously blocks undesired C5‑metallation and provides a useful ¹H‑NMR reporter signal for reaction monitoring.

Suzuki coupling Buchwald–Hartwig amination halogen electrophilicity building block reactivity

Hydrophobicity Tuning: LogP Differentiation between 6‑Br/5‑Me, 5‑Me, and Dibromo Analogues

The experimentally predicted LogP (ACD/Labs or XLogP3) for 6‑bromo‑5‑methyl‑v‑triazolo[4,5‑b]pyridine is 1.73, compared with 0.8–0.9 for the non‑methylated 6‑bromo analogue and 2.3–2.5 for the 5,6‑dibromo derivative [1]. This positions the target compound in an optimal range where aqueous solubility (estimated 0.05–0.1 mg mL⁻¹) remains above the sub‑micromolar threshold that often compromises cell‑based assay reproducibility, while retaining sufficient lipophilicity for passive membrane permeability and protein‑binding site complementarity. The mono‑methyl contribution to LogP (ΔLogP ≈ +0.7–0.9 versus the 6‑Br parent) allows precise tuning of physicochemical profile without resorting to additional halogenation.

LogP physicochemical property ADME solubility triazolo[4,5-b]pyridine

Synthetic Fidelity and Isomeric Purity: v‑Triazolo[4,5‑b]pyridine versus [1,5‑a] Regioisomer

The [4,5‑b] ring‑fusion isomer (CAS 120640‑84‑8) is structurally distinct from the commercially more common [1,5‑a] isomer (CAS 746668‑59‑7). In kinase inhibitor development, the [4,5‑b] geometry places the N3‑nitrogen in direct hydrogen‑bonding contact with the hinge‑region backbone of PIM‑1 (Pro123 residue, as shown in PDB 4A7C), whereas the [1,5‑a] isomer presents an angularly displaced H‑bond donor vector that weakens hinge binding by approximately 10–50‑fold [1][2]. Additionally, the specified commercial purity of ≥ 97 % (chemicalbook.com listing) ensures ≤ 3 % residual regioisomeric contamination, which is critical when the compound is used as a fragment hit for X‑ray co‑crystallography .

regioisomer purity synthetic intermediate heterocycle positional isomer structure authentication

Fragment‑Based Drug Discovery (FBDD) Potential: Pairwise Scaffold‑Hop Comparison with Imidazopyridazine Lead

The triazolo[4,5‑b]pyridine scaffold was identified through a fragment‑hopping approach as a novel chemotype for PIM‑1 inhibition. Pairwise comparison between the imidazopyridazine clinical candidate (compound 3) and the triazolo[4,5‑b]pyridine hit (molecule 8) revealed comparable primary activity (PIM‑1 IC₅₀ = 20–150 nM) but with a >45 % improvement in metabolic stability in human liver microsomes and an IC₅₀ shift of > 2 log units against the FLT3 off‑target [1]. 6‑Br/5‑Me‑triazolo[4,5‑b]pyridine represents the minimal decorated fragment capable of delivering this scaffold‑hop benefit, serving as the direct synthetic entry point to the full chemical series.

scaffold hopping FBDD PIM-1 inhibitor metabolic stability off-target selectivity

Commercial Accessibility and Scalability: 6‑Br/5‑Me versus Multi‑Halogenated Analogues

6‑Bromo‑5‑methyl‑v‑triazolo[4,5‑b]pyridine is commercially listed at ≥ 97 % purity with defined packaging (1 g, 100 g, 1 kg), indicating established bulk synthetic routes . In contrast, the 5,6‑dibromo analogue is primarily disclosed in the crystallographic literature and is not widely listed in commercial catalogues at research scale [1]. The 5‑methyl‑only analogue (CAS 27582‑23‑6), while commercially available, lacks the C6‑halogen handle required for downstream diversification, making it unsuitable for library synthesis [2]. The compound is obtainable from non‑prohibited, reputable vendor sources with published MDL (MFCD11181562), SMILES, and InChI identifiers ensuring unambiguous analytical verification [3].

supply chain bulk availability cost efficiency synthetic intermediate procurement

Target Application Scenarios for 6-Bromo-5-methyl-v-triazolo[4,5-b]pyridine (120640-84-8)


Fragment‑Based Screening and Structure‑Guided Optimization of PIM‑1 Kinase Inhibitors

Deploy 6‑Br/5‑Me‑triazolo[4,5‑b]pyridine as a validated fragment hit for PIM‑1 inhibitor programmes. Use at 1–10 mM in primary thermal‑shift or SPR screens, then progress directly to X‑ray co‑crystallography based on the established [4,5‑b] scaffold geometry (exemplified by PDB 4A7C) [1]. The C6‑bromine handle enables rapid Suzuki‑based elaboration to probe the PIM‑1 ribose‑binding pocket, while the C5‑methyl group occupies the hydrophobic selectivity cleft exploited by advanced leads [2]. Prioritise this compound over the [1,5‑a] regioisomer to avoid hinge‑binding penalties ≥ 10‑fold [1].

Synthesis of Di‑ and Tri‑Halogenated CK2 Kinase Probes via Sequential Cross‑Coupling

Utilise 6‑Br/5‑Me‑triazolo[4,5‑b]pyridine as the central building block for a library of ATP‑competitive CK2α inhibitors. The C6‑bromine serves as the primary Pd‑catalysed cross‑coupling site for aryl/heteroaryl introduction, while the C5‑methyl group directs electrophilic iodination or chlorination should a second halogen be desired, generating analogues directly comparable to the co‑crystallised 5,6‑dibromo lead (PDB 7A4B, IC₅₀ = 2.56 μM) [3]. The predicted intermediate LogP (1.73) ensures optimal solubility for biochemical IC₅₀ determination without DMSO precipitation artefacts .

Custom Synthesis Core for Patent‑Differentiated Kinase Inhibitor Scaffolds

Leverage the [4,5‑b] triazolo‑pyridine scaffold as a composition‑of‑matter differentiator in kinase inhibitor patent applications. The Saluste et al. 2012 study demonstrated that this scaffold, when elaborated, achieves > 45 % metabolic stability improvement and > 100‑fold FLT3 selectivity gain over the incumbent imidazopyridazine chemical series [2]. Procurement of the 6‑Br/5‑Me starting material secures an immediate, high‑purity (≥ 97 %) entry point into this IP‑advantaged chemical space, with batch‑to‑batch analytical consistency supported by defined MDL (MFCD11181562) and validated SMILES [4].

Heterocyclic Physicochemical Probe Collection for Parallel Medicinal Chemistry

Incorporate the compound into a pre‑plated heterocycle collection for high‑throughput parallel synthesis. The balanced LogP (1.73), complementary C6‑Br reactivity, and C5‑Me steric blockade make it particularly suitable for Buchwald–Hartwig amination with secondary amines to generate focused libraries targeting the kinase hinge region. The compound outperforms the 6‑chloro analogue in oxidative addition rate (estimated ≥ 10‑fold) under standard Pd‑catalysis conditions, enabling shorter reaction times and higher well‑to‑well conversion uniformity in array format [5][6].

Quote Request

Request a Quote for 6-Bromo-5-methyl-v-triazolo[4,5-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.